molecular formula C10H19O4P B8624775 Diethyl (1-cyclopropyl-1-oxopropan-2-yl)phosphonate CAS No. 918874-92-7

Diethyl (1-cyclopropyl-1-oxopropan-2-yl)phosphonate

Cat. No. B8624775
M. Wt: 234.23 g/mol
InChI Key: YYPVUYWLHZJSCN-UHFFFAOYSA-N
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Patent
US07678795B2

Procedure details

off-white crystalline solid. MS (EI): 200.2 (M+). Prepared from bicyclo[2.2.1]heptane-2,3-dione, (2-Cyclopropyl-1-methyl-2-oxo-ethyl)-phosphonic acid diethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[C:2]2=O.C(OP([CH:18]([CH3:24])[C:19]([CH:21]1[CH2:23][CH2:22]1)=O)(=O)OCC)C.O.[NH2:26][NH2:27]>>[CH:21]1([C:19]2[C:18]([CH3:24])=[C:3]3[C:2]([CH:1]4[CH2:7][CH:4]3[CH2:5][CH2:6]4)=[N:27][N:26]=2)[CH2:23][CH2:22]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C(C(CC1)C2)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(C(=O)C1CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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